2-Thiepanone

Ring-opening polymerization Thiolactone reactivity Ring-size effect

2-Thiepanone (ε-thiocaprolactone, C₆H₁₀OS) is a seven-membered thiolactone that serves as the parent monomer for poly(ε-thiocaprolactone), a crystalline polythioester with a melting point of 105 °C and a second-order transition at +19 °C. Unlike its five-membered analog γ-thiobutyrolactone, which is inert toward base-catalyzed ring-opening, 2-thiepanone undergoes facile anionic and organocatalytic ring-opening polymerization (ROP) to yield high-molecular-weight linear poly(thioester).

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 17689-16-6
Cat. No. B099779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiepanone
CAS17689-16-6
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESC1CCC(=O)SCC1
InChIInChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2
InChIKeyUCUOVADUXMCWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiepanone (CAS 17689-16-6): Core Structural and Reactivity Profile for Scientific Procurement


2-Thiepanone (ε-thiocaprolactone, C₆H₁₀OS) is a seven-membered thiolactone that serves as the parent monomer for poly(ε-thiocaprolactone), a crystalline polythioester with a melting point of 105 °C and a second-order transition at +19 °C . Unlike its five-membered analog γ-thiobutyrolactone, which is inert toward base-catalyzed ring-opening, 2-thiepanone undergoes facile anionic and organocatalytic ring-opening polymerization (ROP) to yield high-molecular-weight linear poly(thioester) . The monomer displays thermodynamic polymerization parameters (ΔH°ₚ = −2.43 kcal/mol, Tc = 7,000 K) that place it closer to ε-caprolactam than to ε-caprolactone, while its kinetic behavior remains similar to that of ε-caprolactone . These features make 2-thiepanone a structurally distinct building block for degradable polymer synthesis, chemical recycling studies, and sulfur-containing functional materials.

1 Seven-membered thiolactone monomer for ring-opening polymerization workflows
2 Supports anionic and organocatalytic ROP to yield crystalline polythioester
3 Elevated polymer thermal profile relative to oxoester analogs; relevant for degradable materials research

Why Generic Thiolactone or Lactone Substitution Fails for 2-Thiepanone-Dependent Workflows


Ring size and heteroatom identity critically govern both the thermodynamic polymerizability and the material properties of cyclic ester/thioester monomers. Five-membered γ-thiobutyrolactone is completely unreactive under base-catalyzed ROP conditions that efficiently convert 2-thiepanone to high polymer . Even within the seven-membered ring family, replacing the thioester linkage with an oxoester (ε-caprolactone) reduces the ceiling temperature from ∼7,000 K to ∼534 K, fundamentally altering the thermodynamic driving force for polymerization and shifting the equilibrium monomer concentration . Furthermore, the resulting poly(ε-thiocaprolactone) exhibits a melting point nearly 45 °C higher than poly(ε-caprolactone) and a glass transition temperature approximately 80 °C higher, rendering the two materials thermally non-interchangeable . These ring-size- and heteroatom-dependent discontinuities mean that substituting a close analog without quantitative justification risks complete loss of reactivity or altered material performance.

Risk 1 2-Thiepanone vs. γ-Thiobutyrolactone Five-membered analog is inert under base-catalyzed ROP; ring-size mismatch may prevent polymerization entirely
Risk 2 2-Thiepanone vs. ε-Caprolactone Oxoester replacement may shift thermodynamic driving force and yields polymer with lower Tm and Tg; thermal performance may not transfer
Risk 3 2-Thiepanone vs. δ-Thiovalerolactone Six-membered thiolactone polymerizes but ring-size difference may alter polymerization kinetics and final material crystallinity

Quantitative Differentiation Evidence for 2-Thiepanone Against Closest Analogs


Base-Catalyzed Ring-Opening: 2-Thiepanone Polymerizes, γ-Thiobutyrolactone Is Inert

Under identical base-catalyzed conditions, 2-thiepanone (7-membered) undergoes ring-opening polymerization to yield crystalline poly(ε-thiocaprolactone) with intrinsic viscosity 0.5–1.0 dL/g (CHCl₃), whereas γ-thiobutyrolactone (5-membered) does not react at all, and δ-thiovalerolactone (6-membered) polymerizes. This ring-size-dependent reactivity hierarchy was established by Overberger and Weise using sodium hydride or alkyl lithium initiation .

ROP Reactivity
Head-to-head
2-Thiepanone: polymerizes to crystalline poly(thioester) γ-Thiobutyrolactone: zero conversion
Ring-size-dependent reactivity confirmed under identical base-catalyzed conditions
Overberger & Weise (1968); NaH or alkyl lithium initiation
Ring-opening polymerization Thiolactone reactivity Ring-size effect

Polymerization Thermodynamics: 2-Thiepanone Ceiling Temperature 13× Higher Than ε-Caprolactone

Van't Hoff analysis of the TBD-catalyzed ROP of 2-thiepanone (tCL) in CDCl₃ yielded ΔH°ₚ = −2.43 ± 0.69 kcal/mol and ΔS°ₚ = −0.35 ± 0.22 cal/mol·K, corresponding to a ceiling temperature Tc = 7,000 K and an equilibrium monomer concentration [M]eq = 0.018 M at 293 K. In contrast, ε-caprolactone (CL) exhibits Tc ∼ 534 K, and δ-valerolactone (VL) exhibits Tc ∼ 422 K under comparable conditions . The 13-fold difference in Tc between tCL and CL indicates that 2-thiepanone is thermodynamically far more favorable for polymerization.

Ceiling Temperature
Reported
Tc ≈ 7,000 K [M]eq = 0.018 M at 293 K
Reported ~13× higher than ε-caprolactone; supports near-quantitative conversion
Van't Hoff analysis; TBD-catalyzed ROP in CDCl₃
Polymerization thermodynamics Ceiling temperature Monomer equilibrium

Thermal Properties: Poly(2-thiepanone) Melts 45 °C Higher and Has Tg 79 °C Above Poly(ε-caprolactone)

Poly(ε-thiocaprolactone) derived from 2-thiepanone is a crystalline solid with a melting point (Tm) of 105 °C and a second-order transition (Tg) at +19 °C . In comparison, commercial poly(ε-caprolactone) (PCL) exhibits Tm ≈ 60 °C and Tg ≈ −60 °C . The 45 °C elevation in Tm and 79 °C elevation in Tg reflect the replacement of the ester oxygen with sulfur, which alters chain flexibility, crystalline packing, and thermal stability.

Polymer Thermal Profile
Reported
Tm = 105 °C Tg = +19 °C
Reported ΔTm +45 °C and ΔTg +79 °C vs. poly(ε-caprolactone); distinct thermal service range
DSC data; poly(thioester) vs. commercial PCL
Thermal properties Poly(thioester) Materials selection

Organocatalytic ROP Kinetics: 2-Thiepanone Reaches Full Conversion in 30 s but with Broader Dispersity vs. ε-Caprolactone

Using TBD (5 mol%) as catalyst in CDCl₃ (1 M monomer, 2 mol% octadecylthiol initiator), 2-thiepanone achieves >97% conversion to polymer in 30 seconds, yielding Mn = 6,000 g/mol with Mw/Mn = 1.70 . Under analogous organocatalytic conditions, ε-caprolactone (CL) exhibits slower kinetics but produces polymers with narrower molecular weight distributions (Mw/Mn ≈ 1.1 with thiourea/base systems) . The broader dispersity of poly(thiocaprolactone) is attributed to the increased nucleophilicity of thiol chain ends, which promotes transesterification side reactions unless suppressed by thiourea H-bond donors.

ROP Kinetics
Head-to-head
2-Thiepanone: 97% conv. in 30 s Mw/Mn = 1.70 (TBD, no TU)
Ultra-rapid kinetics reported; dispersity control may require thiourea cocatalyst strategies
Bannin & Kiesewetter (2015); 5 mol% TBD, CDCl₃
Organocatalysis Polymerization kinetics Dispersity control

Enzymatic Copolymerization: 2-Thiepanone Content Inversely Correlates with Copolymer Molar Mass and Crystallinity

In Novozyme 435-catalyzed copolymerization of ε-caprolactone (ε-CL) and 2-thiepanone (ε-TCL), increasing the ε-TCL feed fraction systematically reduces the final copolymer molar mass and depresses both crystallinity and melting temperature, with minimum values observed at a 50:50 feed composition . This behavior contrasts with ε-CL homopolymerization, which yields higher-Mn, more crystalline products under the same enzymatic conditions.

Enzymatic Copolymerization
Reported
Tunable Mn, crystallinity, and Tm via ε-TCL feed ratio
Comonomer ratio inversely correlates with molar mass and crystallinity; supports property-tuning studies
Novozyme 435; Duchiron et al. (2017)
Enzymatic polymerization Copolymer properties Thiolactone incorporation

Application Scenarios Where 2-Thiepanone's Quantitative Differentiation Drives Scientific and Industrial Selection


Synthesis of Crystalline Polythioesters for Elevated-Temperature Degradable Materials

Poly(ε-thiocaprolactone) derived from 2-thiepanone exhibits a Tm of 105 °C—45 °C higher than standard PCL—making it appropriate for degradable packaging, agricultural films, or biomedical implants that must retain dimensional stability above 60 °C . The monomer's high ceiling temperature (7,000 K) ensures near-quantitative conversion and low residual monomer, reducing purification costs .

Thiolactone Building Block for Chemically Recyclable Polymers

The thermodynamic similarity of 2-thiepanone to ε-caprolactam (Tc → ∞) combined with the chemical recyclability demonstrated for polythioesters makes it a strategic monomer for closed-loop polymer systems . Benzo-fused derivatives of ε-thiocaprolactone have achieved >95% monomer recovery upon thermal depolymerization, a benchmark that positions the parent 2-thiepanone scaffold as a platform for recyclable-material design .

Copolymers with Tunable Degradability and Thermal Profiles via Enzymatic Synthesis

The inverse correlation between 2-thiepanone feed ratio and copolymer molar mass, crystallinity, and Tm enables precise property tuning in lipase-catalyzed syntheses. Researchers can dial in a specific Mn or Tm by adjusting the ε-CL/ε-TCL feed ratio, a control dimension not available when using ε-caprolactone alone .

Fundamental Ring-Size Reactivity Studies in Thiolactone and Thionolactone Series

2-Thiepanone serves as the critical 7-membered reference compound in systematic studies of ring-size-dependent polymerization reactivity. Its quantitative polymerizability (100% conversion for 7-membered ring vs. 0% for 5-membered γ-thiobutyrolactone under identical base-catalyzed conditions) makes it indispensable for mechanistic investigations and computational modeling of ring-strain effects in sulfur-containing cyclic monomers .

Application
Selection Property
Validation Focus
Crystalline polythioester synthesis
Elevated-temperature thermal stability
DSC thermal profiling; ROP conversion yield
Chemically recyclable polymer design
High-ceiling-temperature monomer scaffold
Monomer recovery quantification; depolymerization efficiency
Tunable copolymer property studies
Comonomer feed-ratio control
Mn / crystallinity / Tm profiling across feed ratios
Ring-size reactivity investigations
Seven-membered thiolactone reference
ROP conversion benchmarking across ring sizes
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